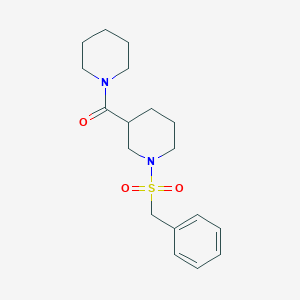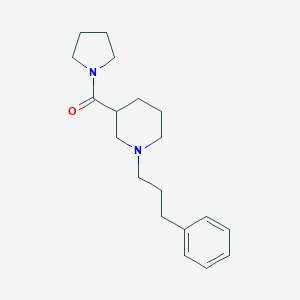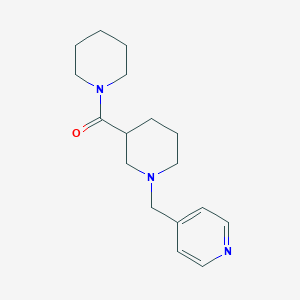
N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine, also known as Compound X, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine X acts as a selective dopamine reuptake inhibitor, which means that it inhibits the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synaptic cleft. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and pleasure. By increasing the levels of dopamine in the brain, N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine X can enhance the feelings of reward, motivation, and pleasure, which can have therapeutic applications in the treatment of various disorders, including depression, anxiety, and addiction.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine X has been shown to have several biochemical and physiological effects, including increased dopamine levels in the brain, enhanced reward, motivation, and pleasure, increased locomotor activity, and decreased food intake. These effects have been observed in animal studies and suggest that N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine X has potential therapeutic applications in the treatment of various disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine X is its selectivity for dopamine reuptake inhibition, which makes it a useful tool for studying the role of dopamine in the brain. However, one of the limitations of N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine X is its low solubility in water, which can make it difficult to administer in lab experiments. Additionally, the potential side effects of N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine X on animal behavior and physiology need to be carefully considered before conducting experiments.
Zukünftige Richtungen
There are several future directions for the research on N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine X. One direction is the development of new derivatives of N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine X with improved solubility and selectivity for dopamine reuptake inhibition. Another direction is the investigation of the therapeutic potential of N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine X in the treatment of various disorders, including depression, anxiety, and addiction. Finally, the role of N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine X in the regulation of other neurotransmitters in the brain, such as serotonin and norepinephrine, needs to be further investigated to fully understand its mechanism of action.
Synthesemethoden
N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine X can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of pyridine-4-carboxaldehyde with benzylamine to form 4-benzylpyridine. The second step involves the reaction of 4-benzylpyridine with methylamine to form N-benzyl-N-methyl-4-benzylpyridin-4-amine. The final step involves the reduction of N-benzyl-N-methyl-4-benzylpyridin-4-amine using sodium borohydride to form N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine X has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine X can be used as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine X can be used to study the mechanisms of action of various drugs and to develop new drugs with improved efficacy and safety. In neuroscience, N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine X can be used to study the role of neurotransmitters in the brain and to develop new drugs for the treatment of neurological disorders.
Eigenschaften
Produktname |
N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine |
|---|---|
Molekularformel |
C19H25N3 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C19H25N3/c1-21(15-17-5-3-2-4-6-17)19-9-13-22(14-10-19)16-18-7-11-20-12-8-18/h2-8,11-12,19H,9-10,13-16H2,1H3 |
InChI-Schlüssel |
PDXMZOSXVILDLH-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=NC=C3 |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247351.png)

![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247354.png)
![4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247356.png)
![4-Bromo-2-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247357.png)


![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)

![1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247364.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)
![1-[1-(4-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247370.png)

![4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247372.png)